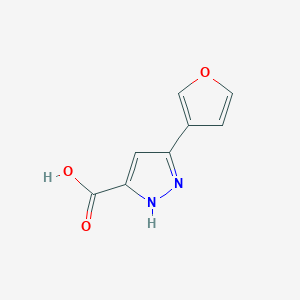
1-Methyl-1-(thiophen-2-ylmethyl)urea
Vue d'ensemble
Description
1-Methyl-1-(thiophen-2-ylmethyl)urea is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 . It is used in scientific research and has diverse applications, including medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 1-Methyl-1-(thiophen-2-ylmethyl)urea, often involves heterocyclization of various substrates . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular structure of 1-Methyl-1-(thiophen-2-ylmethyl)urea consists of a thiophene ring attached to a urea group. The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives, including 1-Methyl-1-(thiophen-2-ylmethyl)urea, are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
1-Methyl-1-(thiophen-2-ylmethyl)urea derivatives have been extensively studied for their potential in the development of new therapeutic agents. For instance, urea derivatives have shown promise as neuropeptide Y5 receptor antagonists, with modifications leading to compounds exhibiting potent in vitro activity. These findings highlight the compound's relevance in designing drugs targeting obesity and metabolic disorders (Fotsch et al., 2001). Similarly, urea and thiourea scaffolds have been utilized to create inhibitors for enzymes like acetylcholinesterase, showcasing their potential in addressing neurodegenerative diseases (Vidaluc et al., 1995).
Plant Biology and Agriculture
In the realm of plant biology, urea derivatives have been identified as cytokinin-like compounds that regulate cell division and differentiation, offering avenues for enhancing agricultural productivity and plant morphogenesis. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have demonstrated significant cytokinin-like activity, which surpasses that of traditional adenine cytokinins. This property is particularly beneficial for in vitro plant studies and improving crop yields (Ricci & Bertoletti, 2009).
Materials Science and Engineering
The interaction of 1-Methyl-1-(thiophen-2-ylmethyl)urea derivatives with various anions has led to insights into material properties and applications. For example, the study of urea-fluoride interactions has revealed mechanisms of proton transfer, which are critical in the design of materials for chemical sensing and separation processes (Boiocchi et al., 2004). Additionally, the exploration of urea derivatives in forming hydrogels has opened avenues for creating responsive materials with applications ranging from drug delivery systems to environmental sensing (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-methyl-1-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-9(7(8)10)5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOCMTURXKLWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-(thiophen-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



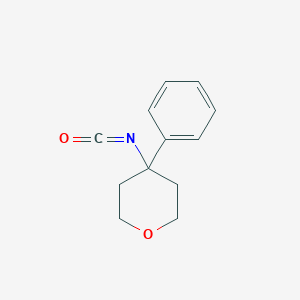
![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)



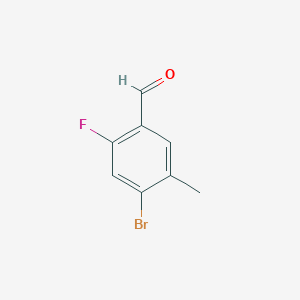

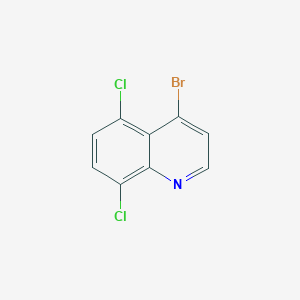
![Acetic acid, [2-(2-propenyloxy)phenoxy]-](/img/structure/B1517705.png)
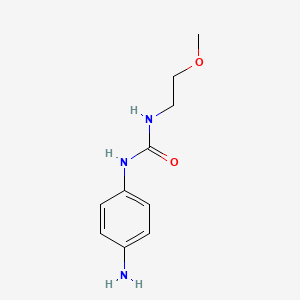
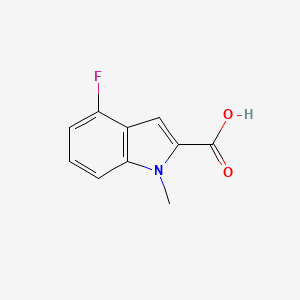
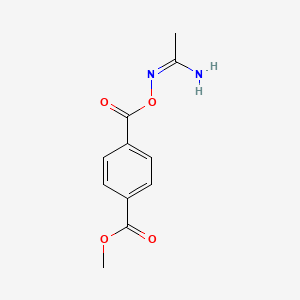
![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)
